molecular formula C14H16FNO5 B8334328 Diethyl 2-(4-fluorobenzamido)malonate

Diethyl 2-(4-fluorobenzamido)malonate

Cat. No. B8334328
M. Wt: 297.28 g/mol
InChI Key: LQDJGPTUSMDFBA-UHFFFAOYSA-N
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Patent
US09193741B2

Procedure details

To a solution of diethyl aminomalonate hydrochloride (5.0 g, 23.6 mmol) in pyridine (7.64 ml, 94.5 mmol) and dimethylformamide (60 ml) was added p-fluorobenzoyl chloride (4.19 ml, 35.4 mmol). The reaction mixture was stirred at room temperature for 15 hours. After removing the solvents, the residue was redissolved in dichloromethane, washed with water, brine and dried over Na2SO4. After removing the solvents, the crude residue was purified by flash chromatography on silica (CH2Cl2/MeOH 30:1) to yield the title compound as a white solid (4.9 g, 70%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.64 mL
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].N1C=CC=CC=1.[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1>CN(C)C=O>[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:26])=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
7.64 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.19 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvents
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on silica (CH2Cl2/MeOH 30:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC(C(=O)OCC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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